

RC-12 for protein binding assays

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Compound of Interest

| | |
|----------------|-----------|
| Compound Name: | RC-12 |
| CAS No.: | 6042-36-0 |
| Cat. No.: | B1214610 |

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Application Note: RC-12

Characterization of the Binding of **RC-12**, a Novel Small Molecule Inhibitor, to Bromodomain-containing protein 4 (BRD4)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein-ligand binding assays are fundamental to drug discovery and chemical biology, providing critical data on interaction affinity, kinetics, and thermodynamics.[1] This document provides detailed protocols for characterizing the interaction between a novel, hypothetical small molecule, **RC-12**, and its target protein, the first bromodomain of BRD4 (BRD4(BD1)). BRD4 is a transcriptional regulator and a key therapeutic target in oncology and inflammatory diseases. The methodologies described herein, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Cellular Thermal Shift Assay (CETSA), represent a comprehensive biophysical approach to validating target engagement and characterizing the binding properties of small molecule inhibitors.[2][3][4]

Data Presentation: Summary of Binding Characteristics

The interaction between **RC-12** and BRD4(BD1) was quantified using multiple biophysical techniques. The data below summarizes the binding affinity, kinetics, and thermodynamic profile, as well as target engagement in a cellular context.

Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)

| Parameter | Value | Unit | Description |
|---------------------------------------|-----------------------------|-------------------------------------|----------------------------------|
| k_a (k_{on}) | 2.5 x 10⁵ | M⁻¹s⁻¹ | Association rate constant |
| k _d (k _{off}) | 5.0 x 10 ⁻³ | s ⁻¹ | Dissociation rate constant |

| K_D | 20 | nM | Equilibrium dissociation constant (k_d/k_a) |

Table 2: Thermodynamic and Affinity Data from Isothermal Titration Calorimetry (ITC)

| Parameter | Value | Unit | Description |
|----------------------|-----------|-----------|--|
| K_D | 25 | nM | Equilibrium dissociation constant |
| n (Stoichiometry) | 1.05 | - | Molar binding ratio (RC-12:BRD4(BD1)) |
| ΔH (Enthalpy) | -12.5 | kcal/mol | Enthalpy change of binding |

| -TΔS (Entropy) | 2.1 | kcal/mol | Entropic contribution to binding |

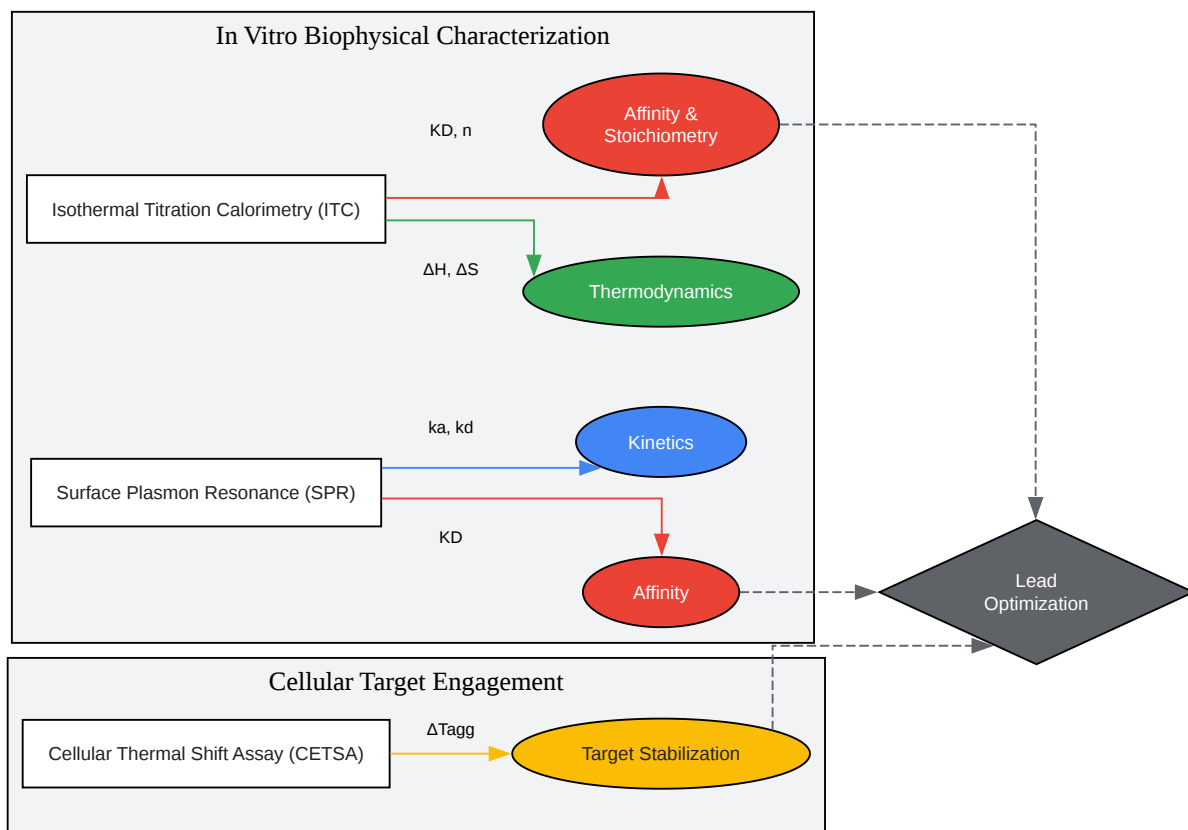
Table 3: Cellular Target Engagement Data from CETSA

| Parameter | Value | Unit | Description |
|-----------------|-------|------|---|
| T_agg (Vehicle) | 48.5 | °C | Aggregation temperature of BRD4 in vehicle-treated cells |
| T_agg (RC-12) | 54.0 | °C | Aggregation temperature of BRD4 in RC-12-treated cells |

| ΔT_{agg} | +5.5 | °C | Thermal shift indicating target stabilization by **RC-12** |

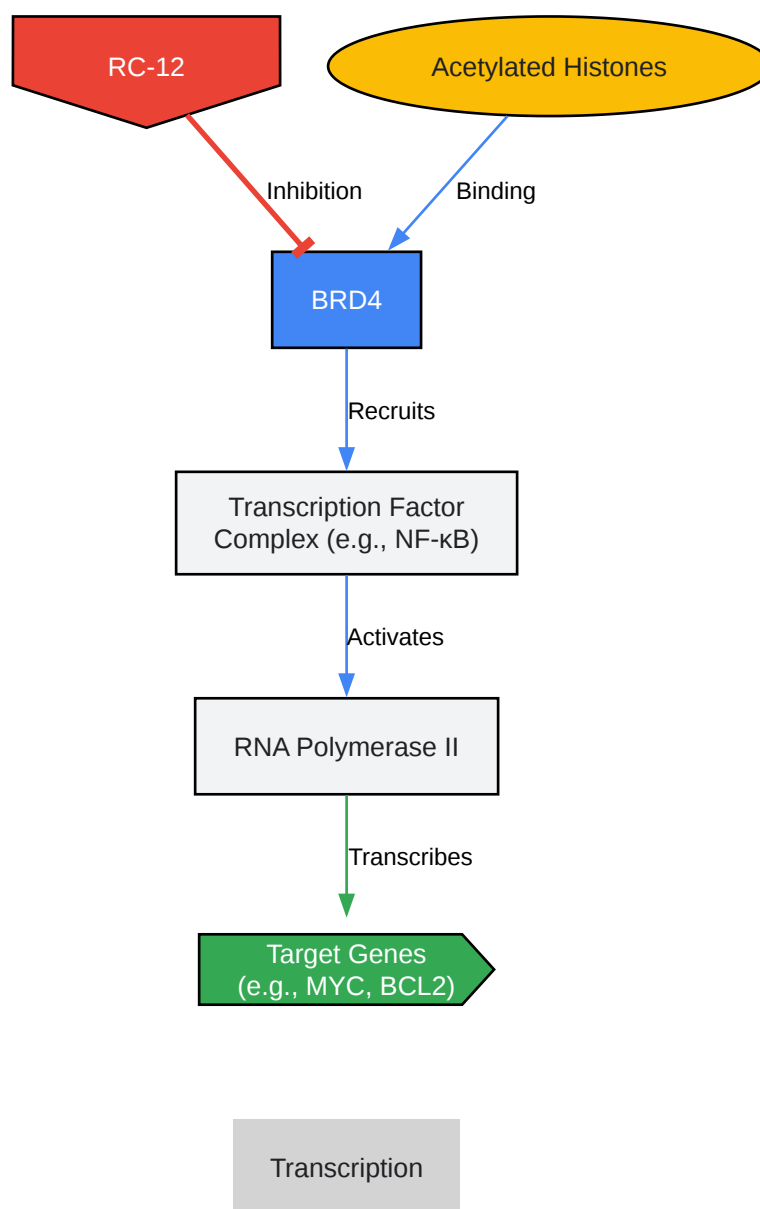
Experimental Workflows and Signaling Pathways

Visual representations of the experimental logic and the relevant biological context are provided below.



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Caption: Workflow for biophysical and cellular characterization.



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Caption: Simplified BRD4 signaling pathway.

Experimental Protocols

Protocol for Surface Plasmon Resonance (SPR)

This protocol outlines the determination of binding kinetics and affinity for the **RC-12** and BRD4(BD1) interaction.[4][5]

Materials:

- SPR instrument (e.g., Biacore)
- Sensor Chip (e.g., CM5, NTA)
- His-tagged recombinant human BRD4(BD1) protein
- **RC-12** small molecule
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Immobilization reagents (for amine coupling) or NiCl₂ (for NTA chips)
- DMSO for compound stock solution

Methodology:

- Protein Immobilization:
 - Equilibrate the sensor chip with running buffer.
 - For an NTA chip: Perform a pulse of NiCl₂ to charge the surface. Inject His-tagged BRD4(BD1) (e.g., at 10 µg/mL) to achieve a stable capture level (e.g., ~2000 RU).
 - A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
- Analyte Preparation:
 - Prepare a 10 mM stock solution of **RC-12** in 100% DMSO.
 - Create a serial dilution series of **RC-12** in running buffer. The concentration range should span from at least 10-fold below to 10-fold above the expected K_D (e.g., 1 nM to 1 µM). [6] Ensure the final DMSO concentration is matched across all samples and is low (<1%) to minimize solvent effects.
- Binding Analysis:

- Inject the serially diluted **RC-12** samples over the protein and reference flow cells at a constant flow rate (e.g., 30 $\mu\text{L}/\text{min}$).^[5]
- Include several buffer-only injections (blanks) for double referencing.
- Association Phase: Monitor the binding for a set time (e.g., 180 seconds).
- Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the complex (e.g., for 300 seconds).
- Data Analysis:
 - Subtract the reference flow cell data and the blank injection data from the active flow cell sensorgrams.
 - Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
 - This fitting will yield the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Protocol for Isothermal Titration Calorimetry (ITC)

This protocol is for determining the thermodynamic profile and binding affinity of the **RC-12** and BRD4(BD1) interaction.^{[7][8]}

Materials:

- Isothermal Titration Calorimeter
- Recombinant human BRD4(BD1) protein
- **RC-12** small molecule
- ITC Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl
- DMSO for compound stock solution

Methodology:

- Sample Preparation:
 - Dialyze the BRD4(BD1) protein extensively against the ITC buffer to ensure buffer matching.
 - Prepare a 10-20 μM solution of BRD4(BD1) in the ITC buffer and place it in the sample cell.
 - Prepare a 100-200 μM solution of **RC-12** in the identical, matched buffer.^[9] The final DMSO concentration must be identical in both the protein and ligand solutions. Place this solution in the injection syringe.
- Instrument Setup:
 - Set the experimental temperature (e.g., 25°C).
 - Set the stirring speed (e.g., 750 rpm).
 - Define the injection parameters: typically 19 injections of 2 μL each, with a 150-second spacing between injections to allow the signal to return to baseline.
- Titration Experiment:
 - Perform a preliminary experiment by injecting the ligand solution into buffer alone to measure the heat of dilution. This will be subtracted from the main experimental data.^[9]
 - Initiate the titration run, injecting the **RC-12** solution into the BRD4(BD1) protein solution.
- Data Analysis:
 - Integrate the raw power peaks for each injection to determine the heat change (ΔH).
 - Subtract the heat of dilution from the binding heats.
 - Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.

- Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can be calculated from these values.[3]

Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of **RC-12** with BRD4 in a cellular environment by measuring changes in protein thermal stability.[2][10]

Materials:

- Cell line expressing BRD4 (e.g., HeLa, HEK293)
- **RC-12** small molecule
- Vehicle control (e.g., 0.1% DMSO)
- PBS with protease and phosphatase inhibitors
- Lysis buffer
- Equipment for protein quantification (e.g., Western Blot, ELISA)
- Thermal cycler or water baths

Methodology:

- Cell Treatment:
 - Culture cells to ~80% confluency.
 - Treat cells with a saturating concentration of **RC-12** (e.g., 10 μ M) or vehicle control for 1-2 hours.
- Melt Curve Generation:
 - Harvest and wash the cells, then resuspend them in PBS with inhibitors.
 - Aliquot the cell suspension into PCR tubes for each temperature point.

- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[2]
- Cell Lysis and Protein Isolation:
 - Lyse the cells using freeze-thaw cycles or by adding lysis buffer.
 - Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[2]
- Protein Quantification:
 - Collect the supernatant (soluble fraction) from each sample.
 - Quantify the amount of soluble BRD4 remaining at each temperature point using Western Blot or another specific protein detection method.
- Data Analysis:
 - Plot the percentage of soluble BRD4 against the temperature for both vehicle- and **RC-12**-treated samples.
 - Fit the data to a sigmoidal curve to determine the aggregation temperature (T_{agg}), which is the temperature at which 50% of the protein has aggregated.
 - The difference in T_{agg} between the treated and vehicle samples (ΔT_{agg}) indicates the degree of thermal stabilization induced by **RC-12** binding.[11]

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